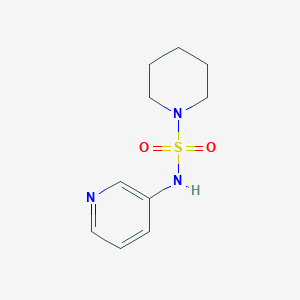

N-pyridin-3-ylpiperidine-1-sulfonamide

Description

Properties

CAS No. |

876894-99-4 |

|---|---|

Molecular Formula |

C10H15N3O2S |

Molecular Weight |

241.31g/mol |

IUPAC Name |

N-pyridin-3-ylpiperidine-1-sulfonamide |

InChI |

InChI=1S/C10H15N3O2S/c14-16(15,13-7-2-1-3-8-13)12-10-5-4-6-11-9-10/h4-6,9,12H,1-3,7-8H2 |

InChI Key |

BZFWSCAGXIRCHI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

N-pyridin-3-ylpiperidine-1-sulfonamide and its derivatives are part of the broader class of sulfonamides, which have demonstrated significant antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial proliferation. Research indicates that these compounds are effective against a range of gram-positive and some gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Sulfamethazine | Antibacterial | Klebsiella, Salmonella |

| Sulfadiazine | Antibacterial | Enterobacter, Nocardia |

2. Antimalarial Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as antimalarial agents. In vitro evaluations have shown promising results against Plasmodium falciparum, with some compounds demonstrating low inhibitory concentrations (IC50 values) indicating high potency . The mechanism involves the inhibition of critical enzymes in the parasite's metabolic pathways.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 4.98 | Antimalarial |

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Antimalarial |

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural characteristics. Modifications to the sulfonamide group and the piperidine ring can enhance antibacterial and antimalarial activities. For instance, substituents that are electron-withdrawing have been shown to increase potency against specific bacterial strains .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study conducted by Genç et al., various sulfonamide derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their unsubstituted counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimalarial Potential

A collaborative study involving virtual screening and molecular docking identified several promising candidates based on the N-pyridin-3-ylpiperidine scaffold. Compounds were evaluated for their ability to inhibit dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum. The study reported two compounds with IC50 values below 20 μM, suggesting their potential as lead compounds for further development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group Analysis

- Sulfonamide vs. This property enhances their utility as enzyme inhibitors (e.g., carbonic anhydrase) . Amides (e.g., N-pyridinyl pivalamides) are less acidic (pKa ~15–20) and more lipophilic, favoring membrane permeability .

Heterocyclic Core :

- Piperidine vs. Azepane/Azetidine : Piperidine’s six-membered ring offers conformational stability, whereas azepane (7-membered) and azetidine (4-membered) introduce strain or flexibility, affecting binding kinetics .

- Pyridine vs. Pyrrolidine : Pyridine’s aromaticity enables π-π interactions, unlike pyrrolidine’s saturated ring, which prioritizes steric effects .

Physicochemical and Pharmacokinetic Properties

- Halogenated pyridines (e.g., N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide) show increased molecular weight and hydrophobicity, which may limit solubility .

Bioactivity :

- Sulfonamides with pyridine moieties are explored as kinase inhibitors or antimicrobial agents due to dual hydrogen-bonding and aromatic interactions .

- Azepane sulfonamides (e.g., N-(piperidin-3-ylmethyl)azepane-1-sulfonamide) are studied for CNS targets, leveraging their larger ring systems for receptor fit .

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds in anhydrous acetone or dichloromethane, with anhydrous potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts. Elevated temperatures (40–60°C) and extended reaction times (12–24 hours) are employed to drive the reaction to completion. For example, in analogous syntheses of pyridine-3-sulfonamides, yields of 47–80% are achieved when aryl isocyanates are substituted with amines like piperidine.

Key Considerations:

-

Purity of Sulfonyl Chloride: Pyridine-3-sulfonyl chloride must be free of hydrolyzed byproducts (e.g., sulfonic acids) to prevent side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity by stabilizing ionic intermediates.

-

Workup: Acidification with dilute HCl precipitates the product, which is then purified via recrystallization or column chromatography.

Coupling Reagent-Mediated Sulfonamide Formation

Alternative methods employ coupling reagents to activate sulfonic acids, bypassing the need for sulfonyl chlorides. This approach is advantageous when handling moisture-sensitive intermediates.

NH₄I-Mediated Synthesis from Sodium Sulfinates

A novel NH₄I-mediated reaction between sodium pyridine-3-sulfinate and piperidine has been reported for sulfonamide synthesis. The protocol involves:

-

Combining sodium sulfinate (1 equiv), piperidine (1.5 equiv), and NH₄I (1 equiv) in acetonitrile.

-

Heating at 80°C for 12 hours under inert atmosphere.

This method achieves moderate to excellent yields (50–85%) and tolerates diverse amine substrates. The iodide ion likely facilitates the formation of a sulfonyl iodide intermediate, which reacts with piperidine to form the sulfonamide.

Advantages:

-

Avoids hazardous sulfonyl chlorides.

-

Compatible with functionalized amines and heterocycles.

Multi-Step Synthesis from Pyridine and Piperidine Precursors

For cases where pyridine-3-sulfonyl chloride is unavailable, a multi-step synthesis from 3-chloropyridine or pyridine N-oxide derivatives is employed.

Oxidation and Sulfonation of 3-Chloropyridine

A patented route involves the conversion of 3-chloropyridine to pyridine-3-sulfonic acid via N-oxide intermediates:

-

Oxidation: 3-Chloropyridine is oxidized to 3-chloropyridine N-oxide using H₂O₂ or peracetic acid.

-

Sulfonation: The N-oxide undergoes sulfonation with alkali metal sulfite (e.g., Na₂SO₃) at 50–170°C, forming pyridine-3-sulfonic acid N-oxide.

-

Reduction: Catalytic hydrogenation (Raney nickel, 5 bar H₂, 80–120°C) removes the N-oxide group, yielding pyridine-3-sulfonic acid.

-

Chlorination: The sulfonic acid is converted to sulfonyl chloride using PCl₅ or SOCl₂.

-

Amination: Reaction with piperidine completes the synthesis.

Yield and Purity:

Alternative Routes via Heterocyclic Intermediates

Cyclization of Thiourea Derivatives

A less conventional method involves the cyclization of thiourea intermediates. For instance, methyl N-cyano-N-(pyridin-3-ylsulfonyl)carbamimidothioates react with hydrazine hydrate to form 1,2,4-triazole-fused sulfonamides. Adapting this approach:

-

Treat pyridine-3-sulfonamide with dimethyl N-cyanoiminodithiocarbonate in acetone/K₂CO₃.

-

React the intermediate with hydrazine hydrate in ethanol under reflux.

This method yields 40–69% of the target sulfonamide after chromatographic purification.

Comparative Analysis of Preparation Methods

Q & A

Basic: What synthetic methodologies are established for N-pyridin-3-ylpiperidine-1-sulfonamide, and how can reaction conditions be optimized?

Answer:

The most common synthesis involves reacting a sulfonyl chloride (e.g., piperidine-1-sulfonyl chloride) with 3-aminopyridine derivatives under controlled conditions. Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of sulfonyl chloride to amine to minimize side products.

- Solvent Selection: Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity.

- Base Addition: Triethylamine or 3-picoline (1–4 equivalents) neutralizes HCl byproducts and accelerates the reaction .

- Temperature: Reactions typically proceed at 0–25°C to avoid decomposition.

Optimization Tips: Monitor reaction progress via TLC or HPLC. Scale-up requires incremental adjustments to solvent volume and stirring efficiency.

Advanced: How can structural discrepancies between computational models and experimental data for this compound be resolved?

Answer:

Discrepancies often arise from conformational flexibility or crystal-packing effects. A multi-technique approach is recommended:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement against high-resolution data to resolve bond angles and torsional strain .

- Spectroscopic Cross-Validation: Compare experimental / NMR shifts with Density Functional Theory (DFT)-predicted values.

- Dynamic NMR: Probe rotational barriers of sulfonamide groups at variable temperatures .

Note: Contradictions in tautomeric forms may require neutron diffraction studies.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FTIR: Confirm sulfonamide S=O stretches (1320–1290 cm) and N–H bending (1150 cm) .

- NMR:

- : Pyridin-3-yl protons appear as doublets (δ 8.3–8.6 ppm); piperidine CH groups resonate at δ 1.5–2.5 ppm.

- : Sulfonamide carbonyl at δ 165–170 ppm; pyridine carbons at δ 120–150 ppm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns.

Advanced: How should researchers address contradictory antimicrobial activity data between in vitro and in vivo models?

Answer:

Contradictions may stem from bioavailability or metabolic instability. Mitigation strategies:

- Dosage Adjustments: Optimize in vivo dosing based on pharmacokinetic studies (e.g., plasma half-life).

- Biofilm vs. Planktonic Assays: Test activity against bacterial biofilms, which mimic in vivo resistance .

- Metabolite Screening: Use LC-MS to identify degradation products that may nullify efficacy .

Experimental Design: Include positive controls (e.g., sulfamethoxazole) and standardize bacterial strains (CLSI guidelines).

Basic: What crystallization strategies yield high-quality crystals of this compound for X-ray analysis?

Answer:

- Solvent Pairing: Use slow evaporation with a 1:1 mixture of DCM:hexane or EtOAc:MeOH.

- Temperature Gradients: Cool from 40°C to 4°C over 48 hours to promote nucleation.

- Seeding: Introduce microcrystals from prior trials to enhance crystal size .

Refinement: SHELXL refines thermal parameters and hydrogen bonding networks; check R < 5% for data quality .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding to target enzymes (e.g., dihydropteroate synthase). Focus on sulfonamide-pyridine interactions with active-site residues .

- MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational dynamics.

- Experimental Validation: Validate docking poses via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Basic: What analytical methods quantify impurities in synthesized this compound?

Answer:

- HPLC: Use a C18 column with UV detection (254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA.

- GC-MS: Detect volatile byproducts (e.g., unreacted 3-aminopyridine) .

- Elemental Analysis: Verify C/H/N/S ratios within ±0.3% of theoretical values.

Advanced: What mechanistic insights explain the sulfonamide group's role in biological activity?

Answer:

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, critical for target engagement. Studies suggest:

- Enzyme Inhibition: Competes with p-aminobenzoic acid (pABA) in folate biosynthesis.

- Resistance Mechanisms: Mutations in DHPS active site (e.g., Phe → Leu) reduce binding affinity .

Experimental Probes: Isotopic labeling () tracks metabolic incorporation; X-ray crystallography maps electron density at binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.